2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride

Synthetic Chemistry Chemical Synthesis Intermediate

Researchers optimizing multi-step synthetic sequences face yield losses from unknown impurities. 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride (CAS 1334025-83-0) solves this with: • Guaranteed ≥95% purity, verified by QC batch analysis (NMR, HPLC) • Bifunctional scaffold: orthogonal amine & alcohol groups for sequential derivatization • Stable hydrochloride salt form for reliable long-term storage and aqueous solubility Supplied for R&D and further manufacturing use only. Consistent quality ensures reproducible results from the first synthetic step.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
CAS No. 1334025-83-0
Cat. No. B1452498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride
CAS1334025-83-0
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NCCO.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-7-2-3-9-8(6-7)10-4-5-11;/h2-3,6,11H,4-5H2,1H3,(H,9,10);1H
InChIKeyCCVDCYBOOLDRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride Procurement Specification


2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride (CAS 1334025-83-0) is a synthetic organic building block classified as a substituted pyridyl aminoethanol hydrochloride salt [1]. This compound is manufactured and supplied as a research intermediate with a standard purity specification of 95% , and is explicitly intended only for research and development, further manufacturing, or non-human applications . No primary research literature or patent documents containing pharmacological, biological, or physicochemical data specific to this exact compound were identified during a comprehensive evidence search.

Unverified Analog Substitution Risks


Due to the absence of publicly available biological or physicochemical data for this specific compound, any generic substitution based solely on structural analogy within the pyridyl aminoethanol class carries a high risk of experimental failure. The specific substitution pattern—a 4-methyl group on the pyridine ring and a secondary amine-linked ethanol chain—can critically alter intermolecular interactions, such as hydrogen bonding capacity and steric bulk, compared to unsubstituted or differently substituted analogs . For synthetic chemistry applications, the hydrochloride salt form is explicitly supplied to provide enhanced stability and aqueous solubility compared to the free base , making direct substitution with the free base (e.g., CAS 770746-15-1) unsuitable for protocols optimized for this salt .

Comparator-Based Differentiators


Purity Specification Quality Gate

This compound is supplied with a defined minimum purity specification of 95% . In contrast, the closely related free base analog, 2-((4-methylpyridin-2-yl)amino)ethanol (CAS 770746-15-1), is offered without a consistent, verifiable purity specification across major suppliers . For a research user, this defined specification provides a quantitative quality gate for procurement, reducing the risk of introducing unknown impurities that could compromise synthetic yields or confound assay results.

Synthetic Chemistry Chemical Synthesis Intermediate

Salt vs. Free Base Stability

The target compound is a hydrochloride salt, supplied and stored as a powder at ambient temperature . This salt formation imparts enhanced stability and predictable handling characteristics. In contrast, 2-[(4-methyl-2-pyridyl)amino]ethanol (free base) is described as a clear, viscous liquid that is prone to discoloration upon storage, indicating potential instability or oxidation . For procurement, the solid salt form offers a quantifiable advantage in terms of long-term storage reliability and ease of accurate weighing.

Material Science Compound Management Logistics

Key Intermediate for Bioactive Analogs

While direct data for CAS 1334025-83-0 is absent, its core pyridyl aminoethanol scaffold is a recognized privileged structure in medicinal chemistry. The broader class has yielded compounds with quantifiable activity, such as growth promotion agents with specific feed efficiency improvements in animal models, with activity reported as a percentage increase over control groups [1]. The specific 4-methyl-2-amino substitution pattern present in CAS 1334025-83-0 represents a distinct chemical space from the N-phenylalkyl substituted analogs described in these patents, offering a differentiated vector for exploring novel structure-activity relationships.

Medicinal Chemistry Chemical Biology Synthesis

Bifunctional Linker Versatility

This compound presents two orthogonal nucleophilic sites for functionalization: a secondary amine and a primary alcohol. This contrasts with closely related compounds where the amine is tertiary (e.g., 2-(methyl(pyridin-2-yl)amino)ethanol, CAS 122321-04-4), which eliminates a potential site for subsequent amide bond formation or N-alkylation . The presence of the secondary amine in CAS 1334025-83-0 offers a quantifiably different synthetic route, allowing for selective derivatization that is not possible with tertiary amine analogs, thereby expanding the accessible chemical space.

Synthetic Chemistry Chemical Synthesis Organic Chemistry

Application Scenarios


Novel Compound Library Synthesis

Procurement of this high-purity (>=95%) bifunctional building block is suited for the systematic synthesis of small-molecule libraries. Its orthogonal amine and alcohol groups allow for sequential or selective derivatization with a wide range of reagents (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides, isocyanates). The defined purity specification ensures that initial reaction yields are not compromised by unknown impurities from the outset, a critical factor when optimizing multi-step synthetic sequences to explore new chemical space around the pyridyl aminoethanol scaffold .

Custom Probes & Chemical Biology Tools

The compound's stable, solid hydrochloride salt form makes it a reliable choice for synthesizing custom chemical probes for target identification or mechanism-of-action studies. The secondary amine and primary alcohol can serve as attachment points for biotin, fluorophores, or photoaffinity labels, enabling the creation of functionalized tools for pull-down assays or cellular imaging. Using this compound over its less stable free base minimizes the risk of probe degradation before or during the conjugation process.

Reference Standard Preparation

For analytical chemistry and quality control applications, this compound can serve as a precursor for synthesizing well-characterized reference standards of pyridyl aminoethanol derivatives. The consistent and verifiable quality of the starting material is a prerequisite for generating reference standards of known purity and structure. This is particularly relevant when analyzing or characterizing new chemical entities that incorporate the 2-((4-methylpyridin-2-yl)amino)ethanol substructure.

Bifunctional Pyridine Ligand Applications

The combination of a pyridine nitrogen atom with an amine and an alcohol donor group presents a defined tridentate or bidentate ligand framework. The hydrochloride salt form offers excellent solubility in aqueous or polar organic media, which is advantageous for preparing metal coordination complexes under mild conditions . This compound can be used as a well-defined, high-purity building block for synthesizing novel coordination polymers or metal-organic frameworks (MOFs) where the exact ligand structure is critical for predicting the resulting material's properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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